N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family This compound is characterized by its unique structure, which includes a cyclohexyl group, a furan ring, and a dibenzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dibenzodiazepine Core: The dibenzodiazepine core can be synthesized through a Rhodium(III)-catalyzed C–H functionalization and cascade annulation of diazepinone to a pyrrole ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Attachment of the Furan Ring: The furan ring can be attached through a radical addition/cyclization reaction involving o-isocyanodiaryl amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the cyclohexyl group using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to GABA_A receptors, acting as a positive allosteric modulator . This enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- (5-aryloxy-pyrazolyl)-dibenzo[b,e][1,4]diazepinones
Uniqueness
N-cyclohexyl-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its combination of a cyclohexyl group, a furan ring, and a dibenzodiazepine core
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c28-20-13-6-11-18-22(20)23(21-14-7-15-30-21)27(19-12-5-4-10-17(19)26-18)24(29)25-16-8-2-1-3-9-16/h4-5,7,10,12,14-16,23,26H,1-3,6,8-9,11,13H2,(H,25,29) |
InChI Key |
OBKADYFOOKCYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5 |
Origin of Product |
United States |
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